4-(4-{3-[(3-Fluoropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine
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Overview
Description
4-(4-{3-[(3-Fluoropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine is a complex organic compound that features a combination of fluoropyridine, pyrrolidine, benzenesulfonyl, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{3-[(3-Fluoropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of 3-Fluoropyridin-4-yl Intermediate: The synthesis begins with the preparation of 3-fluoropyridin-4-yl, which can be achieved through fluorination reactions of pyridine derivatives.
Pyrrolidine Derivative Formation: The next step involves the formation of a pyrrolidine derivative, which can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Coupling Reactions: The final step involves coupling the fluoropyridinyl and pyrrolidine derivatives with benzenesulfonyl and morpholine moieties.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-{3-[(3-Fluoropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(4-{3-[(3-Fluoropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Chemical Biology: It is used as a probe to study biological pathways and interactions involving its molecular targets.
Industrial Chemistry: The compound is explored for its potential use in industrial processes, such as catalysis and material science.
Mechanism of Action
The mechanism of action of 4-(4-{3-[(3-Fluoropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream biological pathways. The exact mechanism depends on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridin-4-ylmethanol: A related compound with similar fluoropyridine moiety.
Pyrrolidine Derivatives: Compounds with pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Uniqueness
4-(4-{3-[(3-Fluoropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine is unique due to its combination of multiple functional groups, which provides a versatile scaffold for various chemical and biological applications. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
[3-(3-fluoropyridin-4-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O5S/c21-18-13-22-7-5-19(18)29-16-6-8-23(14-16)20(25)15-1-3-17(4-2-15)30(26,27)24-9-11-28-12-10-24/h1-5,7,13,16H,6,8-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBMGVYEYACNMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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